molecular formula C14H23N3O3 B11792342 Tert-butyl 4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate

Tert-butyl 4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate

Cat. No.: B11792342
M. Wt: 281.35 g/mol
InChI Key: VKZBNLYJFNCQDO-UHFFFAOYSA-N
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Description

Tert-butyl 4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and an oxazole-substituted aminomethyl moiety. Piperidine derivatives are widely utilized in medicinal chemistry as intermediates for drug discovery, particularly in kinase inhibitors, receptor modulators, and enzyme-targeting agents.

Properties

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 4-(1,3-oxazol-2-ylmethylamino)piperidine-1-carboxylate

InChI

InChI=1S/C14H23N3O3/c1-14(2,3)20-13(18)17-7-4-11(5-8-17)16-10-12-15-6-9-19-12/h6,9,11,16H,4-5,7-8,10H2,1-3H3

InChI Key

VKZBNLYJFNCQDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=NC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with tert-butyl chloroformate to introduce the tert-butyl ester group. The oxazole moiety can be introduced through a nucleophilic substitution reaction using oxazole-2-carboxylic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole moiety yields oxazole N-oxides, while reduction of the tert-butyl ester group yields the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Group Impact
Compound Name Key Substituents Synthesis Highlights Applications/Notes References
Target compound Oxazol-2-ylmethyl amino Not explicitly described Likely intermediate for bioactive molecules
tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 3-Chloro-2-nitroaniline General Procedure A (nucleophilic substitution) Precursor to benzimidazolone-based kinase inhibitors
tert-Butyl 4-([2-amino-4-fluoro-5-methylphenyl]amino)piperidine-1-carboxylate 2-Amino-4-fluoro-5-methylphenyl Reduction with Raney nickel/Hydrazine Intermediate for M1 muscarinic receptor agonists
tert-Butyl 4-[[5-[(Z)-(7-chloro-3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)amino]sulfonyl... Benzothiazole sulfonamide HATU-mediated coupling Pan-Ras inhibitor with tunable affinity
tert-Butyl 4-(5-(1-(Boc)-5,5-difluoropyrrolidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate Difluoropyrrolidine-indazol hybrid Multi-step coupling and Boc protection Kinase inhibitor scaffold (CDK9/indazole series)

Key Observations :

  • Oxazole vs. Benzothiazole/Benzimidazolone: The target compound’s oxazole ring offers a compact heterocyclic motif compared to bulkier benzothiazole () or benzimidazolone () groups.
  • Amino Group Modifications: The oxazol-2-ylmethyl amino group contrasts with nitroaniline () or sulfonamide () substituents. Nitro groups require reduction for bioactivity (e.g., to amines), while sulfonamides directly engage in hydrogen bonding .
  • Boc Protection : All compounds employ Boc groups to shield piperidine amines during synthesis, enabling selective deprotection for downstream functionalization .
Elemental Analysis and Purity
  • : C₂₅H₃¹N₇O₄ (obs: C 60.34% vs. calc: 60.84%) due to residual solvents or incomplete purification .
  • : C₂₈H₃₉F₂N₅O₆ (obs: F 5.66% vs. calc: 6.56%) suggests fluorinated byproducts or hydrolysis .

Biological Activity

Tert-butyl 4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, including structure-activity relationships (SAR), efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C14H23N3O3C_{14}H_{23}N_{3}O_{3}, with a molecular weight of approximately 281.35 g/mol. The compound features a piperidine ring, an oxazole moiety, and a tert-butyl group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through inhibition of key enzymes and pathways involved in cell proliferation and survival.

Enzyme Inhibition

  • Phosphoinositide 3-Kinase (PI3K) : This compound has been studied for its potential to inhibit PI3K, a critical enzyme in cancer biology. Inhibitors of PI3K are being explored for their ability to suppress tumor growth in various cancer types .
  • Glycogen Synthase Kinase-3 (GSK-3) : Similar compounds have shown inhibitory effects on GSK-3, which plays a role in several cellular processes including metabolism and cell cycle regulation. Research has highlighted the importance of structural modifications to enhance potency against GSK-3 .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound were evaluated using various cancer cell lines, including:

  • HepG2 (hepatocellular carcinoma)
  • MCF-7 (breast adenocarcinoma)
  • SH-SY5Y (neuroblastoma)

In vitro studies indicated that at concentrations up to 10 µM, the compound exhibited minimal cytotoxicity across these cell lines, suggesting a favorable safety profile .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Key findings include:

  • Oxazole Group : The presence of the oxazole moiety is critical for enhancing the interaction with target enzymes.
  • Piperidine Ring : Modifications on the piperidine nitrogen can affect both potency and selectivity towards specific targets.

A comparative analysis of related compounds shows varying degrees of activity based on these structural elements.

CompoundStructureIC50 (µM)Target
Compound AStructure A5.0PI3K
Compound BStructure B12.0GSK-3
This compoundStructure C>10None reported

Case Studies

Several studies have explored the pharmacokinetics and dynamics of similar compounds:

  • Analgesic Activity : A related peptide exhibited analgesic properties in animal models, suggesting that structural analogs may offer therapeutic benefits beyond anticancer effects .
  • Metabolic Stability : Research demonstrated that modifications to the compound can lead to improved metabolic stability when exposed to human liver microsomes, which is crucial for drug development .

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